N-[1-(pyridin-2-yl)ethyl]benzamide
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Overview
Description
N-[1-(pyridin-2-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a pyridin-2-yl substituent at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[1-(pyridin-2-yl)ethyl]benzamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Another method involves the use of bimetallic metal-organic frameworks (MOFs) as catalysts. For example, Fe2Ni-BDC MOF can catalyze the amidation reaction between 2-aminopyridine and trans-β-nitrostyrene, producing this compound with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(pyridin-2-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinyl or benzamide moieties are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Iodine and tert-butyl hydroperoxide (TBHP) in toluene.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide or pyridinyl groups.
Reduction: Reduced forms of the benzamide or pyridinyl groups.
Substitution: Substituted benzamide or pyridinyl derivatives.
Scientific Research Applications
N-[1-(pyridin-2-yl)ethyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(pyridin-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar structure but may have different substituents on the benzamide or pyridinyl groups.
3-bromoimidazo[1,2-a]pyridines: These compounds are synthesized from similar starting materials but have a different core structure.
Uniqueness
N-[1-(pyridin-2-yl)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(1-pyridin-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11(13-9-5-6-10-15-13)16-14(17)12-7-3-2-4-8-12/h2-11H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQVRJRSJJITNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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